(2-Propoxypyridin-3-yl)methanamine is an organic compound characterized by the presence of a pyridine ring and an amine group, making it a member of the pyridine derivatives. Its molecular formula is with a molecular weight of approximately 151.21 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
The compound is classified under organic compounds, specifically as an amine due to the presence of the amine functional group. It is also categorized as a pyridine derivative due to its structural features that include a pyridine ring. The synthesis and study of this compound are relevant in both academic and industrial contexts, particularly in drug development and coordination chemistry.
The synthesis of (2-Propoxypyridin-3-yl)methanamine can be achieved through several methodologies, with one common approach involving the reaction of 2-bromopyridine with propanol in the presence of a base. This reaction typically leads to the formation of an intermediate which can then be reduced to yield the desired amine product.
The structure of (2-Propoxypyridin-3-yl)methanamine can be represented as follows:
The molecular structure can be detailed using the following data:
InChI=1S/C9H13N/c1-2-6-12-9-8(7-11)4-3-5-10-9/h3-5,11H,2,6-7H2,1H3
CEYMZBPSACFBTB-UHFFFAOYSA-N
These identifiers are crucial for database searches and chemical informatics.
(2-Propoxypyridin-3-yl)methanamine can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (2-Propoxypyridin-3-yl)methanamine involves its interaction with specific biological targets. For instance, it may function as an enzyme inhibitor or modulator, impacting various biochemical pathways. The precise mechanisms often require further investigation through pharmacological studies.
Relevant properties include:
(2-Propoxypyridin-3-yl)methanamine has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4